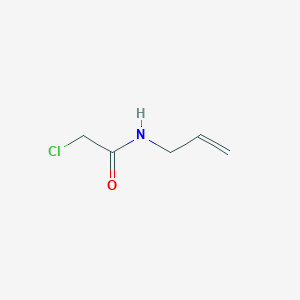

N-(Cloroacetil)alilamina

Descripción general

Descripción

N-(Chloroacetyl)allylamine is a chemical compound that can be synthesized and utilized in various organic reactions to produce a range of different molecules. It is characterized by the presence of an allylamine group, which is a functional group containing an amine attached to an allyl group, and a chloroacetyl moiety, which is an acyl chloride derived from chloroacetic acid.

Synthesis Analysis

The synthesis of compounds related to N-(Chloroacetyl)allylamine can be achieved through various methods. For instance, N-allylamides can be cyclized to form oxazolines and oxazines using a PhI(OAc)2/hydrogen fluoride-pyridine system, as demonstrated in the synthesis of oxazolines and oxazines from N-allylamides . Additionally, N-allyl-N-aryl amino-1,3-diaza-1,3-butadienes can be prepared by treating N-arylamino-1,3-diaza-1,3-butadienes with allyl bromide, which can further undergo cycloaddition reactions to yield pyrimidinone derivatives . Moreover, poly(allylamine) can be carboxymethylated with chloroacetic acid to produce polymeric chelating agents .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(Chloroacetyl)allylamine can be complex. For example, the structure of N-trichloroacetyldimesylamine, which shares some structural features with N-(Chloroacetyl)allylamine, involves non-planar coordination at the nitrogen atoms and long C-N and N-S bonds .

Chemical Reactions Analysis

N-(Chloroacetyl)allylamine and its derivatives can participate in a variety of chemical reactions. The [4+2] cycloaddition reactions of N-allyl-N-aryl amino-1,3-diaza-1,3-butadienes with different ketenes can lead to the formation of pyrimidinone derivatives and subsequent rearrangements . In another example, N,N,O-trisubstituted hydroxylamines can be synthesized by stepwise reduction and substitution of O-acyl N,N-disubstituted hydroxylamines, with allyltributylstannane being one of the carbon nucleophiles used in the process .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(Chloroacetyl)allylamine derivatives can be inferred from related compounds. For instance, the chelating properties of poly[(N,N-dicarboxymethyl)allylamine] towards various metal ions have been examined, indicating its potential use as a polymeric chelating agent . Additionally, modified (NHC)Pd(allyl)Cl complexes, which contain an allyl group, have been shown to be effective catalysts in room-temperature Suzuki-Miyaura and Buchwald-Hartwig reactions, suggesting that N-(Chloroacetyl)allylamine derivatives could also exhibit interesting catalytic properties .

Aplicaciones Científicas De Investigación

Agentes Antifúngicos

“N-(Cloroacetil)alilamina” está relacionada con las alilaminas, una clase de agentes antifúngicos sintéticos . Estos compuestos, incluidos la naftifina y la terbinafina, son efectivos contra una amplia gama de hongos patógenos y tienen una actividad excepcionalmente alta contra los dermatofitos . Actúan inhibiendo la biosíntesis de ergosterol fúngico específicamente en el punto de la epoxiación del escualeno .

Selectividad Bioquímica

Las alilaminas, incluida “this compound”, son funcionalmente y químicamente distintas de otras clases principales de agentes antifúngicos . Se han llevado a cabo extensos estudios de las propiedades bioquímicas de las alilaminas para proporcionar una base fisiológica y enzimática para su actividad biológica y clínica .

Descubrimiento de Fármacos

La aparición de cepas fúngicas resistentes a los medicamentos ha aumentado la demanda de nuevos antimicóticos, especialmente aquellos dirigidos a estructuras antifúngicas novedosas . “this compound” y sus compuestos relacionados podrían contribuir potencialmente a este campo de investigación .

N-cloroacetilación Quimioselectiva

“this compound” se ha utilizado en la N-cloroacetilación quimioselectiva de compuestos amino (aminoalcoholes, aminoácidos) mediante cloruro de cloroacetilo . Esta reacción da cloroacetamidas en tampón de fosfato dentro de 20 minutos .

Síntesis Biocompatible

El proceso de N-cloroacetilación que involucra “this compound” representa el primer ejemplo de una síntesis biocompatible sin metales en condiciones neutras<a aria-label="2: " data-citationid="a19ae15e-11f4-ed0c-7927-ef822a5bd78e-30" h="ID=SERP,5015.1" href="https://www.tandfonline

Mecanismo De Acción

Target of Action

N-(Chloroacetyl)allylamine belongs to the class of allylamine antifungal drugs . The primary target of this compound is the fungal enzyme squalene monooxygenase , also known as squalene epoxidase. This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell wall .

Mode of Action

N-(Chloroacetyl)allylamine interacts with its target by inhibiting the action of squalene monooxygenase . This inhibition prevents the formation of ergosterol and causes an accumulation of squalene, which weakens the cell wall of fungal cells . The disruption of the cell wall integrity leads to increased permeability and eventual cell death .

Biochemical Pathways

The primary biochemical pathway affected by N-(Chloroacetyl)allylamine is the ergosterol synthesis pathway . By inhibiting squalene monooxygenase, the compound disrupts the conversion of squalene to 2,3-oxidosqualene, a critical step in the ergosterol biosynthesis pathway . The downstream effect of this disruption is the accumulation of squalene and a deficiency of ergosterol, leading to fungal cell death .

Result of Action

The result of N-(Chloroacetyl)allylamine’s action is the disruption of the fungal cell wall, leading to increased permeability and eventual cell death . This makes it effective in treating fungal infections.

Action Environment

The efficacy and stability of N-(Chloroacetyl)allylamine, like other allylamine antifungal drugs, can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability . Additionally, temperature and humidity may impact the stability of the compound . .

Propiedades

IUPAC Name |

2-chloro-N-prop-2-enylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-2-3-7-5(8)4-6/h2H,1,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOOMRDAGOXGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157719 | |

| Record name | Acetamide, 2-chloro-N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13269-97-1 | |

| Record name | Acetamide, 2-chloro-N-2-propenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13269-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Allyl-2-chloro-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B76281.png)